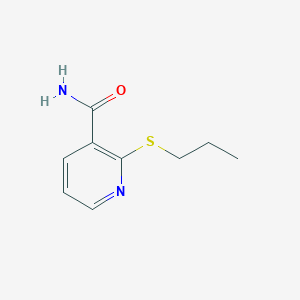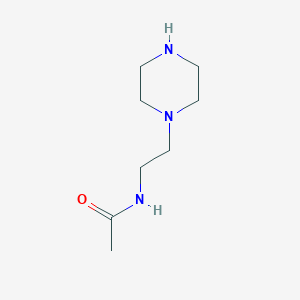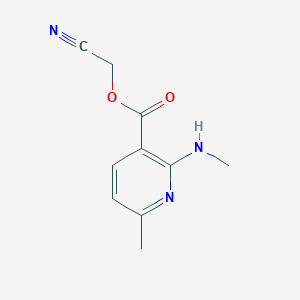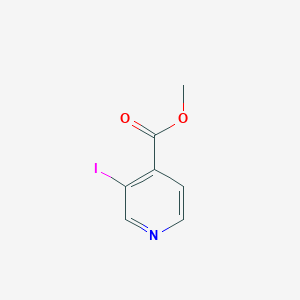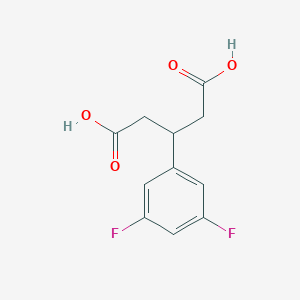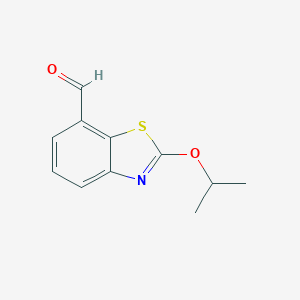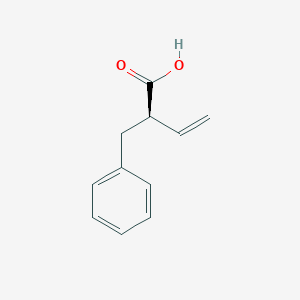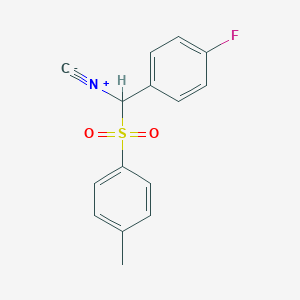
a-Tosyl-(4-fluorobenzyl) isocyanide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isocyanides, including a-Tosyl-(4-fluorobenzyl) isocyanide, typically involves reactions of tosylmethyl isocyanide (TosMIC) with various aldehydes or ketones. For instance, 1-isocyano-1-tosyl-1-alkenes are obtained by dehydration of N-(1-tosyl-1-alkenyl)formamides, which are the reaction products of TosMIC and aldehydes or ketones, demonstrating the versatility and utility of tosylmethyl isocyanide in synthesizing isocyanide derivatives (Leusen, Schaart, & Leusen, 2010).
Molecular Structure Analysis
The structural analysis of isocyanide compounds reveals that the isocyanide group (-NC) imparts unique electronic and steric properties, influencing the reactivity and interactions of these molecules. For example, studies on luminescent gold(I) carbenes from 2-pyridylisocyanide complexes highlight the role of isocyanide in facilitating intramolecular and intermolecular hydrogen bonding interactions, which significantly affect the molecular structure and luminescent properties of these complexes (Bartolomé et al., 2008).
Chemical Reactions and Properties
Isocyanides are involved in a variety of chemical reactions, serving as valuable C1 building blocks. They participate in nucleophilic attack, electrophilic addition, imidoylation reactions, and oxidation, among others. The development of Lewis (Brønsted) acid-catalyzed isocyanide insertions and transition-metal-enabled isocyanide insertions has expanded the range of reactions involving isocyanides, showcasing their broad applicability in organic synthesis (Qiu, Ding, & Wu, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral 1,3-Diamines
α-Tosyl-(4-fluorobenzyl) isocyanide plays a role in the synthesis of chiral 1,3-diamines. This process involves the reaction of lithiated 4-methoxybenzylisocyanide with homochiral amino acid derived N-tosyl- and N-diphenylphosphinoylaziridines, leading to N-protected 3-isocyanoamines. These adducts, upon separation and further transformations, yield 1,3-diamines and their derivatives (Kaiser & Balbi, 1999).
Preparation of Imidazoles
The synthesis of 1-isocyano-1-tosyl-1-alkenes, obtained by dehydration of corresponding N-(1-tosyl-1-alkenyl)formamides, uses tosylmethyl isocyanide. These alkenes react smoothly with primary aliphatic amines or ammonia to yield imidazoles, highlighting the importance of α-tosyl-(4-fluorobenzyl) isocyanide in heterocyclic chemistry (Leusen, Schaart, & Leusen, 2010).
Polymer Chemistry
The compound finds use in polymer chemistry. Isocyanides, including α-tosyl-(4-fluorobenzyl) isocyanide, are involved in the synthesis of imidazole-containing poly(iminomethylenes), demonstrating its utility in the development of functional polymers (Eijk, Richters, Nolte, & Drenth, 2010).
Synthesis of Luminescent Gold(I) Complexes
In the synthesis of luminescent gold(I) complexes, α-tosyl-(4-fluorobenzyl) isocyanide contributes to the creation of isocyanide and carbene gold(I) complexes. These complexes exhibit luminescent properties, making them of interest in materials science (Bartolomé et al., 2008).
Organic Synthesis
The compound is essential in organic synthesis. It has been highlighted as a privileged reagent for constructing biologically relevant scaffolds, such as pyrroles, benzimidazoles, and quinolines. Its versatility in reactions like Michael additions and cycloadditions underlines its importance in synthesizing complex organic molecules (Kaur, Wadhwa, & Sharma, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQPEDHCCJBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445502 | |
| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
a-Tosyl-(4-fluorobenzyl) isocyanide | |
CAS RN |
165806-95-1 | |
| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

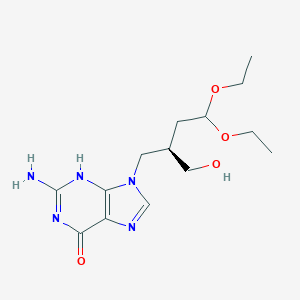
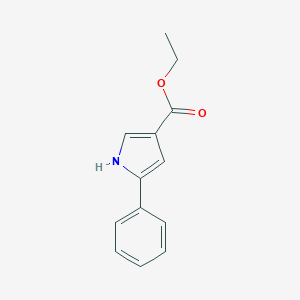
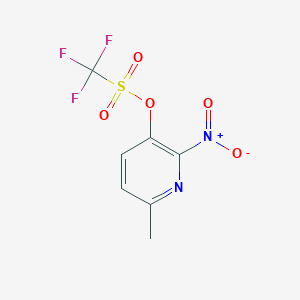
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
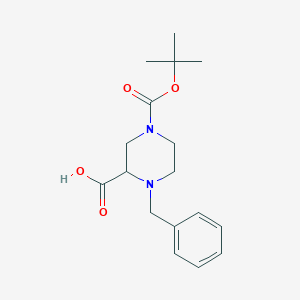
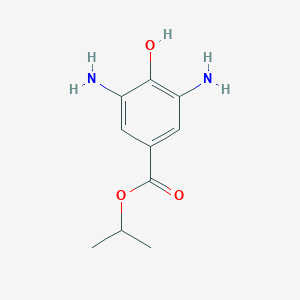
![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)
